4-(炔丙基氨基羰基)苯基硼酸

描述

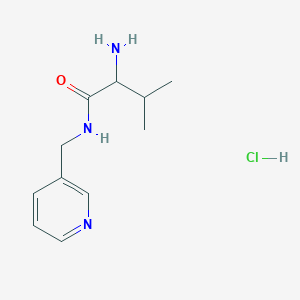

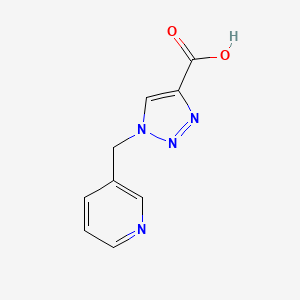

4-(Propargylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a propargylaminocarbonyl group

科学研究应用

传感应用

硼酸,包括4-(炔丙基氨基羰基)苯基硼酸,越来越多地应用于不同的研究领域。 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用使其可用于各种传感应用 . 这些传感应用可以是均相测定或非均相检测 .

生物标记

硼酸与二醇的关键相互作用使其能够应用于从生物标记到 的各个领域。 这可用于在各种研究背景下识别和跟踪生物分子。

蛋白质操作和修饰

发现硼酸可以与蛋白质相互作用,从而使其能够进行操作和修饰 . 这在蛋白质功能和结构的研究以及新治疗策略的开发中具有潜在的应用。

分离技术

硼酸已被用于分离技术中 . 硼酸的独特性质使其可以选择性地与某些分子结合,从而使这些分子能够从混合物中分离出来。

治疗剂的开发

硼酸已被用于治疗剂的开发中 . 例如,用苯基硼酸修饰的智能胰岛素已被开发出来,用于调节胰岛素活性的药代动力学,从而实现个性化治疗 .

富集含顺式二醇的分子

已经开发出苯基硼酸功能化的有机聚合物,用于富集含顺式二醇的分子 . 这在真实样品中选择性富集核苷或儿茶酚方面具有应用价值,可以提高目标分子检测的灵敏度和准确性 .

胰岛素的控制释放

硼酸已被用于聚合物中,用于控制胰岛素的释放 . 这在糖尿病治疗中具有潜在的应用价值,因为在糖尿病治疗中,维持体内胰岛素的稳定水平至关重要。

糖化分子的电泳

硼酸已被用于糖化分子的电泳 . 这可用于分离和分析这些分子,这在某些疾病(如糖尿病)的研究中非常重要。

作用机制

Target of Action

The primary target of 4-(Propargylaminocarbonyl)phenylboronic acid is cell surface glycans . These targets play a crucial role in cell-cell interactions, cell recognition, and signal transduction .

Mode of Action

4-(Propargylaminocarbonyl)phenylboronic acid interacts with its targets by forming phenylboronic acid (PBA)-decorated nanoparticles . These nanoparticles have a strong affinity for sialic acid (SA) , which is typically overexpressed in cancerous cells . This interaction leads to the efficient transfer of genes to the intended location .

Biochemical Pathways

The compound affects the gene delivery pathway . The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells . This interaction affects the downstream effects of gene expression within the cells .

Pharmacokinetics

The compound’s ability to form nanoparticles suggests it may have favorable distribution properties, allowing it to reach and interact with its target cells .

Result of Action

The result of the compound’s action is the targeted delivery of genes to cancer cells . This targeted delivery could potentially lead to changes in gene expression within these cells, providing a basis for therapeutic interventions .

Action Environment

The action of 4-(Propargylaminocarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the overexpression of sialic acid in cancerous cells can enhance the compound’s targeting ability . .

生化分析

Biochemical Properties

4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .

Cellular Effects

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, 4-(Propargylaminocarbonyl)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Propargylaminocarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that 4-(Propargylaminocarbonyl)phenylboronic acid remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, 4-(Propargylaminocarbonyl)phenylboronic acid may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-(Propargylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(Propargylaminocarbonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, 4-(Propargylaminocarbonyl)phenylboronic acid can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of 4-(Propargylaminocarbonyl)phenylboronic acid is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, 4-(Propargylaminocarbonyl)phenylboronic acid can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .

属性

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 | |

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)